molecular formula C7H5Br2F B1337761 2-Bromo-4-fluorobenzyl bromide CAS No. 61150-57-0

2-Bromo-4-fluorobenzyl bromide

Cat. No.: B1337761
CAS No.: 61150-57-0
M. Wt: 267.92 g/mol
InChI Key: QPLUIZXBWYUFMY-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzyl bromide is an organic compound with the molecular formula C7H5Br2F. It is a substituted benzyl bromide, characterized by the presence of both bromine and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Mechanism of Action

Target of Action

2-Bromo-4-fluorobenzyl bromide is a type of organic compound . It is primarily used as a reagent in organic synthesis . Its primary targets are other organic compounds, where it acts as an alkylating agent .

Mode of Action

The compound interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from the this compound to another molecule . This can result in the formation of a new carbon-carbon bond, which can lead to significant changes in the target molecule’s structure and properties .

Biochemical Pathways

This compound is often used in the Suzuki–Miyaura coupling reaction . This reaction is a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds . The reaction involves the use of a palladium catalyst and an organoboron reagent . The this compound acts as the organoboron reagent in this reaction .

Pharmacokinetics

Its physical properties such as its density (19094g/ml at 25°C ) and boiling point (126 °C ) can impact its behavior in a chemical reaction.

Result of Action

The alkylation process involving this compound can lead to the formation of new organic compounds . For example, it can be used in the synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a specific temperature and pH conditions . Additionally, the compound should be stored under inert gas at 2-8°C to maintain its stability . It’s also important to note that this compound is sensitive to moisture and should be handled under dry conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-fluorobenzyl bromide can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-4-bromotoluene. The process typically includes the following steps:

    Salification: Toluidine is used as the initial raw material.

    Nitration: The compound undergoes nitration to introduce a nitro group.

    Diazotization: The nitro group is converted to a diazonium salt.

    Bromization: The diazonium salt is then brominated to form 2-fluoro-4-bromotoluene.

    Reduction and Fluorination: The compound is reduced and fluorinated.

    Bromization with Bromine Light: Finally, the compound is bromized with bromine light to synthesize this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions. The use of specialized equipment and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluorobenzyl bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Catalysts: Palladium catalysts are often used in cross-coupling reactions involving this compound.

    Solvents: Organic solvents such as dichloromethane and toluene are commonly used.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield benzylamine derivatives, while reactions with thiols can produce thioethers.

Scientific Research Applications

2-Bromo-4-fluorobenzyl bromide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzyl bromide: Similar in structure but lacks the second bromine atom.

    4-(Trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group instead of a fluorine atom.

    2,6-Difluorobenzyl bromide: Contains two fluorine atoms instead of one.

Uniqueness

2-Bromo-4-fluorobenzyl bromide is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

2-bromo-1-(bromomethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLUIZXBWYUFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443823
Record name 2-Bromo-4-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61150-57-0
Record name 2-Bromo-1-(bromomethyl)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61150-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

By the method of Example 7, Step C, 75 g (0.40 mole) of 2-bromo-4-fluorotoluene, 70.6 g (0.40 mole) of N-bromosuccinimide, and 2.5 g (0.03 mole) of benzoyl peroxide were reacted in 450 ml of carbon tetrachloride, yielding 107.8 g of impure 2-bromo-4-fluorobenzyl bromide (68% assay).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
70.6 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 18.9 g (100 mmol) of 2-bromo-4-fluorotoluene, 17.8 g (100 mmol) of N-bromosuccinimide, 400 mg of benzoyl peroxide, and 200 ml of CCl4 were refluxed for 2 h. The reaction mixture was filtered through a glass frit (G2), and the precipitate was additionally washed with 3×50 ml of CCl4. The combined filtrate was evaporated to dryness. Fractional distillation of the residue (bp 92-96° C./4 mm Hg) gave the title product as colorless oil. Yield 20.4 g (76%).
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Combine 2-bromo-4-fluoro-1-methyl-benzene (15 g, 79.3 mmol), N-bromosuccinimide (18.08 g, 101.6 mmol), and 2,2-azobisisobutyronitrile (3.9 g, 23.8 mmol) in carbon tetrachloride (150 mL) in a round bottom flask fitted with a reflux condensor. Heat the mixture at reflux for 21 h. Cool the mixture and remove the solvent under reduced pressure. Suspend the crude mixture in DCM and wash with water. Wash the organics with aqueous saturated sodium chloride and dry over sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product. Purify by column chromatography (1% ethyl acetate in hexane→10% ethyl acetate in hexanes) to give the title compound as an oily white solid (18.5 g, 87%). GCMS m/z 268 [M]+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18.08 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2-azobisisobutyronitrile
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
87%

Synthesis routes and methods IV

Procedure details

A mixture of 2-Bromo-4-Fluorotoluene (46.6 g, 0.25 mol, Aldrich), N-bromosuccinimide (46.3 g, 0.26 mol, Aldrich) and benzoyl peroxide (0.5 g, 0.002 mol, Aldrich) in carbon tetrachloride (500 ml) was refluxed and illuminated (250 watt, infrared lamp) for 18 h. After cooling to room temperature, the succinimide was filtered and the filtrate was concentrated in vacuo. Chromatography on silica gel with hexanes as eluent gave 41.8 g (62%) of 2-bromo-1-(bromomethyl)-4-fluorobenzene as a white solid: mp 47°-49° C.
Quantity
46.6 g
Type
reactant
Reaction Step One
Quantity
46.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

To a solution of 2-bromo-4-fluorotoluene (50 g, 265 mmol) in CCl4 (1 L) was added NBS (52 g, 291 mmol) and 300 mg of benzoyl peroxide. The mixture was heated to reflux and stirred for 30 minutes under a sun lamp. The reaction mixture was cooled and filtered on a SiO2 pad eluted with hexanes. The filtrate was concentrated to give 70 g of the title compound as a colorless oil and used as such.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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